6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid
Overview
Description
Synthesis Analysis
The synthesis of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid involves multiple chemical reactions and techniques. A notable synthesis route begins with the conversion of 2-naphthyl β-D-glucofuranoside to 2-naphthyl β-D-glucofuranosiduronic acid through catalytic oxidation, using gaseous oxygen and platinum black. This reaction pathway highlights the intricate steps involved in producing glucuronide derivatives (Kato, Yoshida, & Tsukamoto, 1964).
Molecular Structure Analysis
The molecular structure of glucuronides like 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid is characterized by the presence of a glucuronic acid moiety linked to aromatic compounds. The detailed structure analysis often involves spectroscopic methods, elucidating the ring structures and the stereochemistry of the compound. Such analyses are fundamental in understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
Glucuronides undergo various chemical reactions, including oxidation and reduction, that impact their chemical properties. For example, the synthesis process itself, involving periodate oxidation, showcases the reactivity of the glucuronic acid moiety. These reactions are crucial for modifying the compound to enhance its solubility or for tagging for analytical purposes.
Physical Properties Analysis
The physical properties of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid, such as solubility, melting point, and crystalline structure, are determined through experimental analysis. These properties are significant for the compound's application in biochemical assays and its handling in laboratory settings.
Chemical Properties Analysis
The chemical properties, including the compound's reactivity towards various chemical reagents, stability under different conditions, and its behavior in biological systems, are crucial for its utilization in metabolic studies. The ability of glucuronides to form esters and amides, as well as their susceptibility to enzymatic hydrolysis, highlights their role in drug metabolism and detoxification processes.
- Metabolism of Drugs: Synthesis of 2-Naphthyl β-D-Glucofuranosiduronic Acid (Kato, Yoshida, & Tsukamoto, 1964).
- Benzyl 2,3,4-tri-O-benzyl-β-d-glucopyranosiduronic acid and some related compounds (Zissis & Fletcher, 1970).
- Glycosidation-anomerisation reactions of 6,1-anhydroglucopyranuronic acid (O'Brien et al., 2007).
Scientific Research Applications
Synthesis in Drug Metabolite Research
6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid is utilized in the synthesis of drug metabolites. The substance is synthesized as it is preferable to isolate these metabolites from urine due to the tedious nature of the latter process. It serves as a reference material in metabolite investigations, contributing significantly to the understanding of drug metabolism (Arewång et al., 2007).
Enzyme Activity Localization
The compound is employed in histochemical methods for localizing beta-glycosidase activity in tissues. Traditional methods using 6-bromo-2-naphthyl-beta-D-glucopyranoside do not distinguish between different beta-glycosidases in the tissue. New methods developed using this compound allow for the specific localization of individual beta-glycosidases in various tissues and cell types (Sánchez-Pérez et al., 2009).
Investigating β-Glucuronidase Activity
Research into the behavior of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid towards β-glucuronidase has provided insights into enzyme kinetics. Studies have focused on understanding the hydrolysis process and the Michaelis-Menten constant of the enzyme's action on this compound (Kato et al., 1964).
Development of Histochemical Techniques
This compound has been used in the development of histochemical techniques for demonstrating β-D-glucuronidase activity. Its synthesis and application have led to better understanding of enzyme distribution in various tissues, such as the liver, spleen, and gastrointestinal tract (Seligman et al., 1954).
Glycosidase Activity Studies
Studies on rat intestinal 6-bromo-2-naphthyl glycosidase activities have utilized this compound. It has helped in understanding the solubilization and separation of enzymes in the small intestine, contributing to knowledge on digestive enzymes and their functions (Dahlqvist et al., 1965).
Safety And Hazards
While I couldn’t find specific safety information for 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid, it’s generally important to avoid breathing dust from these types of compounds and to avoid contact with skin and eyes6.
Future Directions
Given the lack of information on this specific compound, future research could focus on its synthesis, properties, and potential applications.
Please note that this information is based on similar compounds and may not be entirely accurate for 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid. Always consult with a qualified professional or trusted source when dealing with unknown substances.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(6-bromonaphthalen-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO7/c17-9-3-1-8-6-10(4-2-7(8)5-9)23-16-13(20)11(18)12(19)14(24-16)15(21)22/h1-6,11-14,16,18-20H,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDGGWYIJKMLEO-JHZZJYKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945398 | |
Record name | 6-Bromonaphthalen-2-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid | |
CAS RN |
22720-35-0 | |
Record name | 6-Bromo-2-naphthalenyl β-D-glucopyranosiduronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22720-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022720350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromonaphthalen-2-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-naphthyl β-D-glucopyranosiduronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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